molecular formula C12H17N B1280618 4-(2-Methylphenyl)piperidine CAS No. 630116-52-8

4-(2-Methylphenyl)piperidine

Cat. No. B1280618
M. Wt: 175.27 g/mol
InChI Key: ICRCMOXGEJQDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)piperidine is a structural motif present in various chemical compounds that exhibit a range of biological activities and chemical properties. This motif is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a 2-methylphenyl group attached to the 4-position of the piperidine ring.

Synthesis Analysis

The synthesis of piperidine derivatives, including those with a 4-(2-methylphenyl) substitution, often involves the formation of the piperidine ring followed by functionalization at the appropriate positions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, which are closely related to the 4-(2-methylphenyl)piperidine structure, has been reported to show potent anti-acetylcholinesterase activity . These syntheses typically involve multi-step reactions, including the formation of the piperidine ring, followed by the introduction of substituents through various chemical reactions such as alkylation, acylation, and amide formation.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and computational methods. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, revealing that the piperidine ring adopts a chair conformation with substituents in equatorial positions . Similarly, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide has been determined, showing the phenyl group in an equatorial position and the carboxyl group in an axial position .

Chemical Reactions Analysis

Piperidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the introduction of a phenyl group on the nitrogen atom of amide moieties in piperidine derivatives has been found to enhance anti-acetylcholinesterase activity . Additionally, the formation of metal complexes with piperidine derivatives, such as those with Ag(I), Cu(II), Co(III), and Hg(II), has been studied, revealing interesting properties such as fluorescence and redox behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-methylphenyl)piperidine derivatives are influenced by their molecular structure. For instance, the introduction of bulky substituents in the para position of benzamide in piperidine derivatives has been shown to substantially increase anti-acetylcholinesterase activity . The thermal stability and degradation of metal complexes derived from piperidine derivatives have been investigated, indicating the formation of metal sulfide as the final residue . Furthermore, the fluorescence properties of these complexes have been explored, with some exhibiting violet/violet-blue light emission .

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Pharmacology of Anti-Cancer Drugs
  • Summary of Application : Piperidine and its derivative piperine have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application : The compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Results or Outcomes : Piperine reduces the level of Bcl-2 and increases the level of Bax-2 and this high Bax:Bcl-2 ratio leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells and piperidine along with maintaining high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .

Synthesis and Pharmacological Applications

  • Scientific Field : Organic Chemistry
  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Pesticide and Insecticide Applications

  • Scientific Field : Agriculture
  • Summary of Application : Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .

Pharmacological Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Research on 4-methylphenylpiperidine continues to explore its potential as an analgesic, antipsychotic, or other therapeutic agents.

Structure-Activity Relationships

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Research on 4-methylphenylpiperidine continues to explore its structure-activity relationships. This involves understanding how modifications to the structure of the molecule affect its biological activity.

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Summary of Application : Piperidine derivatives, such as 1,2-dihydropyridines, have been utilized countless times for the synthesis of several drugs and important alkaloids . They are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
  • Methods of Application : 1,2-DHP is the starting material for the synthesis of these compounds .

Future Directions

Piperidines, including 4-(2-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the biological activities of piperidine derivatives .

properties

IUPAC Name

4-(2-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCMOXGEJQDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465019
Record name 4-(2-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)piperidine

CAS RN

630116-52-8
Record name 4-(2-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylphenyl)piperidine
Reactant of Route 2
4-(2-Methylphenyl)piperidine
Reactant of Route 3
4-(2-Methylphenyl)piperidine
Reactant of Route 4
4-(2-Methylphenyl)piperidine
Reactant of Route 5
4-(2-Methylphenyl)piperidine
Reactant of Route 6
4-(2-Methylphenyl)piperidine

Citations

For This Compound
23
Citations
YX Wang, N Castagnoli Jr - Tetrahedron letters, 1995 - Elsevier
Treatment of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide with trifluoroacetic anhydride (TFAA) yields the corresponding descyclopropyl secondary amine in excellent …
Number of citations: 7 www.sciencedirect.com
TG Murali Dhar, D Nagarathnam… - Journal of Medicinal …, 1999 - ACS Publications
We have previously described compound 1a as a high-affinity subtype selective α 1a antagonist. In vitro and in vivo evaluation of compound 1a showed its major metabolite to be a μ-…
Number of citations: 27 pubs.acs.org
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
X Wang, AM Kauppi, R Olsson… - European Journal of …, 2003 - Wiley Online Library
Practical conditions for the synthesis of 4‐substituted N‐protected piperidines through CuCN·2LiBr‐catalyzed organozinc additions to 1‐acylpyridinium salts and subsequent hydrogen‐…
K Shiba, K Ogawa, K Ishiwata, K Yajima… - Bioorganic & medicinal …, 2006 - Elsevier
We synthesized methylvesamicol analogs 13–16 and investigated the binding characteristics of 2-[4-phenylpiperidino]cyclohexanol (vesamicol) and methylvesamicol analogs 13–16, …
Number of citations: 67 www.sciencedirect.com
T Yoshizumi, H Takahashi, H Miyazoe… - Journal of medicinal …, 2008 - ACS Publications
A series of compounds based on 7-{[4-(2-methylphenyl)piperidin-1-yl]methyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol ((−)-8b), a potent and selective opioid receptor-like 1 (…
Number of citations: 28 pubs.acs.org
S Hayashi, K Ohashi, S Mihara, E Nakata… - European Journal of …, 2016 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) and N/OFQ peptide (NOP) receptor are expressed and distributed in various regions such as central nervous system (CNS), peripheral nervous system…
Number of citations: 6 www.sciencedirect.com
H Rollema, EA Johnson, RG Booth… - Journal of medicinal …, 1990 - ACS Publications
The in vivo dopaminergic neurotoxic properties of 45 MPTP and MPP+ analogues and related compounds were examined by an intrastriatal microdialysis assay in conscious rats. MPP+…
Number of citations: 41 pubs.acs.org
S Hayashi, K Ohashi, E Nakata, C Emoto - Medicinal Chemistry Research, 2014 - Springer
Nociceptin/orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that is a metabolite of precursor polypeptide (prepro-N/OFQ), and N/OFQ peptide (NOP) receptor (or opioid-…
Number of citations: 3 link.springer.com
SK Nimkar, AH Anderson, JM Rimoldi… - Chemical research in …, 1996 - ACS Publications
The monoamine oxidase B (MAO-B) catalyzed oxidation of amines has been proposed to proceed via a polar pathway, an initial single-electron transfer pathway and an initial hydrogen …
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.